2-(4-Nitrophenyl)-1,3-thiazolidin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
114371-90-3 |
|---|---|
Molecular Formula |
C9H8N2O3S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H8N2O3S/c12-8-5-15-9(10-8)6-1-3-7(4-2-6)11(13)14/h1-4,9H,5H2,(H,10,12) |
InChI Key |
OQEWLSXSJMIMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(S1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes to 1,3-Thiazolidin-4-ones
The construction of the 1,3-thiazolidin-4-one ring system can be accomplished through various synthetic strategies, often involving the condensation of three key components: an aldehyde, an amine, and a sulfur-containing carboxylic acid.
While a direct one-pot reaction involving 4-nitrobenzaldehyde (B150856), thiourea (B124793), and acetophenone (B1666503) to form 2-(4-Nitrophenyl)-1,3-thiazolidin-4-one is not extensively documented as a standard procedure, the principles of thiazolidinone synthesis suggest a plausible pathway. Typically, the synthesis involves the reaction of an aldehyde, an amine, and a mercaptoalkanoic acid. In a related synthesis, 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one is prepared by reacting 4-nitrobenzaldehyde with 4-amino acetophenone to form an intermediate Schiff base, which is then cyclized with mercaptoacetic acid in dry benzene (B151609). researchgate.net This highlights the common three-component strategy where the amine and aldehyde first form an imine, which then undergoes cyclocondensation with the thiol-containing component.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, including 1,3-thiazolidin-4-ones. ccsenet.orgnih.gov This technique has been successfully applied to the one-pot, three-component condensation of amines, aldehydes, and thioglycolic acid. scilit.comjocpr.com For instance, the synthesis of 2,3-diaryl-1,3-thiazolidine-4-ones has been achieved with excellent yields in just 10 minutes under microwave irradiation using anhydrous zinc chloride as a catalyst in dioxane. jocpr.com The use of microwave irradiation provides a more energy-efficient and faster alternative to conventional heating methods. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thiazolidin-4-ones
| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |
| Conventional | Anhydrous ZnCl₂ | Dioxane | Several hours | Good | jocpr.com |
| Microwave | Anhydrous ZnCl₂ | Dioxane | 10 minutes | Excellent | jocpr.com |
| Microwave | None | Toluene | 6 minutes | Good | researchgate.net |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. researchgate.netresearchgate.net The synthesis of 1,3-thiazolidin-4-ones is a classic example of a one-pot, three-component reaction. benthamdirect.comnih.govresearchgate.net This typically involves the condensation of an aromatic or heterocyclic aldehyde, an amine, and thioglycolic acid. benthamdirect.combohrium.com Various catalysts, such as L-proline and ammonium (B1175870) persulfate, have been employed to facilitate this reaction under mild and environmentally friendly conditions, including in aqueous media or under solvent-free conditions. benthamdirect.combohrium.com The general mechanism involves the initial formation of an imine from the aldehyde and amine, followed by a nucleophilic attack of the sulfur from thioglycolic acid and subsequent intramolecular cyclization. bohrium.com
An alternative route to the 1,3-thiazolidin-4-one core involves the reaction of N-aryl-2-chloroacetamides with ammonium thiocyanate. ekb.egnih.gov This method leads to the formation of 2-(arylimino)thiazolidin-4-ones through a process that includes intramolecular cyclization and a Dimroth-like rearrangement. nih.gov The reaction is typically carried out by refluxing the reactants in ethanol (B145695). nih.gov This approach provides access to thiazolidinones with an imino group at the C2 position, which can be a site for further functionalization.
Derivatization and Structural Modification Strategies
The 1,3-thiazolidin-4-one scaffold is amenable to a variety of structural modifications, allowing for the fine-tuning of its chemical properties. The primary sites for derivatization are the C2, N3, and C5 positions of the heterocyclic ring. mdpi.commdpi.com
Substitutions at various positions of the thiazolidin-4-one ring are crucial for developing new derivatives. researchgate.netresearchgate.net
C2 Position: The substituent at the C2 position is typically derived from the aldehyde used in the synthesis. By varying the aldehyde, a wide range of aryl or heteroaryl groups can be introduced. nih.gov For this compound, the 4-nitrophenyl group originates from 4-nitrobenzaldehyde.
N3 Position: The N3 position is functionalized based on the amine component in the three-component synthesis. researchgate.net This allows for the incorporation of diverse aliphatic, aromatic, or heterocyclic moieties.
C5 Position: The methylene (B1212753) group at the C5 position is activated by the adjacent carbonyl group, making it a suitable site for Knoevenagel condensation with various aldehydes and ketones. nih.govnih.gov This reaction introduces an exocyclic double bond at the C5 position, leading to 5-arylidene-thiazolidin-4-one derivatives. nih.govijsrst.comresearchgate.net Various catalysts, including piperidine, sodium acetate, and baker's yeast, have been utilized for this condensation. researchgate.net
Table 2: Examples of Knoevenagel Condensation for C5-Substituted Thiazolidin-4-ones
| Thiazolidin-4-one | Aldehyde | Catalyst | Product | Reference |
| 2,4-Thiazolidinedione | Aromatic Aldehydes | Tannic Acid | 5-Arylidene-2,4-thiazolidinediones | ijsrst.com |
| 2-Imino-4-thiazolidinone | Various Aldehydes | Diisopropylethylamine | 5-Arylidene-2-imino-4-thiazolidinones | jetir.org |
| Thiazolidin-4-one | Benzaldehyde | Piperidine | 5-Benzylidene-thiazolidin-4-one | nih.gov |
Modifications of the Phenyl and Nitrophenyl Moieties
The core structure of this compound can be chemically altered at its phenyl and nitrophenyl groups to generate a diverse range of derivatives. Modifications are typically achieved either by starting with variously substituted precursors or by direct chemical reaction on the pre-formed thiazolidinone scaffold.
One significant area of modification involves the N-phenyl group at position 3 of the thiazolidinone ring. For instance, a derivative, 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one, serves as a versatile intermediate. acs.orgrsc.org The acetyl group on the N-phenyl ring provides a reactive site for further transformations. Through a Claisen-Schmidt condensation reaction, this acetyl group can react with various aromatic aldehydes to form chalcones. acs.orgrsc.org This reaction extends the conjugation of the system and introduces new substituted phenyl rings into the molecule. acs.orgrsc.org
The position of the nitro group on the C-2 phenyl ring is another key point of variation. While the para-substituted isomer is the focus, related compounds with the nitro group at the ortho or meta positions have also been synthesized and studied. researchgate.netnih.gov These isomers are typically prepared through the standard cyclocondensation reaction using the corresponding ortho- or meta-nitrobenzaldehyde as a starting material. researchgate.netnih.gov
The following table summarizes representative modifications involving the phenyl moieties of the this compound scaffold.
| Starting Compound | Reagent(s) | Modification Type | Resulting Structure | Ref |
| 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one | 4-Bromobenzaldehyde, NaOH, Ethanol | Claisen-Schmidt Condensation | Chalcone derivative with a 4-bromophenyl group | acs.org |
| 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one | 2-Chlorobenzaldehyde, NaOH, Ethanol | Claisen-Schmidt Condensation | Chalcone derivative with a 2-chlorophenyl group | acs.org |
| 4-Nitrobenzaldehyde, an amine, thioglycolic acid | N/A | Isomeric Synthesis | This compound | researchgate.net |
| 2-Nitrobenzaldehyde, an amine, thioglycolic acid | N/A | Isomeric Synthesis | 2-(2-Nitrophenyl)-1,3-thiazolidin-4-one | nih.gov |
Incorporating Other Heterocyclic Units
The this compound framework can be expanded by attaching or forming other heterocyclic rings, leading to complex hybrid molecules. These modifications are often pursued to explore the combined chemical properties of the linked ring systems.
A common strategy involves using a functionalized derivative of the parent compound as a building block. For example, the chalcones derived from 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one are excellent precursors for synthesizing a variety of five- and six-membered heterocycles. acs.orgrsc.org
Pyrazoles: Reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) in refluxing ethanol leads to the formation of pyrazole (B372694) rings through cyclization. acs.orgrsc.org
Thiazines and Oxazines: Treatment of the chalcones with thiourea or urea (B33335) in the presence of ethanolic sodium hydroxide (B78521) results in the formation of 1,3-thiazine or 1,3-oxazine rings, respectively. acs.orgrsc.org
Isoxazoles: Reacting the chalcones with hydroxylamine (B1172632) hydrochloride in ethanol yields isoxazole (B147169) derivatives. acs.orgrsc.org
Another approach involves building upon the thiazolidinone ring itself. For example, a 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one scaffold has been synthesized, effectively incorporating both a nitrofuran and a thiadiazole moiety. nih.gov This synthesis involves forming the thiazolidinone ring on a pre-existing thiadiazole structure. nih.gov Such molecular hybridization aims to integrate the chemical features of different pharmacophores into a single molecule. nih.gov
The table below illustrates methods for incorporating new heterocyclic units.
| Starting Scaffold | Reagent(s) | Incorporated Heterocycle | Ref |
| Chalcone of 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one | Hydrazine Hydrate | Pyrazole | acs.org |
| Chalcone of 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one | Phenylhydrazine | Phenyl-substituted Pyrazole | acs.org |
| Chalcone of 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one | Thiourea | 1,3-Thiazine | rsc.org |
| Chalcone of 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one | Urea | 1,3-Oxazine | rsc.org |
| Chalcone of 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one | Hydroxylamine HCl | Isoxazole | acs.org |
| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride, then Ammonium thiocyanate | Imino-thiazolidinone | nih.gov |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(4-Nitrophenyl)-1,3-thiazolidin-4-one. Through ¹H NMR, ¹³C NMR, and 2D NMR experiments, a complete picture of the proton and carbon environments and their connectivity can be established.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the thiazolidinone ring, the aromatic protons of the nitrophenyl group, and the amide proton (N-H).
The aromatic protons of the 4-nitrophenyl group typically appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group, which deshields the ortho protons. The proton at the C2 position of the thiazolidinone ring (methine proton) is expected to appear as a singlet, while the two protons at the C5 position (methylene protons) are diastereotopic and should appear as a pair of doublets due to geminal coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for the Core Structure of this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic H (ortho to NO₂) | ~8.2 | Doublet | Deshielded by the electron-withdrawing nitro group. tandfonline.com |
| Aromatic H (meta to NO₂) | ~7.5 | Doublet | Less deshielded compared to ortho protons. tandfonline.com |
| CH (C2-H) | ~6.0 | Singlet | Methine proton adjacent to sulfur and nitrogen. tandfonline.com |
| CH₂ (C5-H) | ~3.8 - 4.0 | Pair of Doublets | Diastereotopic methylene (B1212753) protons of the thiazolidinone ring. tandfonline.com |
Data extrapolated from N-substituted analogs. The exact chemical shifts for the parent compound may vary.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the methine and methylene carbons of the heterocyclic ring, and the carbons of the aromatic ring.
Similar to the ¹H NMR data, the table below is based on the N-substituted derivative 2-(4-nitrophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one. tandfonline.com The carbonyl carbon (C4) is significantly deshielded and appears far downfield. The aromatic carbons show a characteristic pattern influenced by the nitro substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (C4) | ~171 | Carbonyl carbon of the amide. tandfonline.com |
| C-NO₂ (Aromatic C4') | ~148 | Quaternary carbon attached to the nitro group. tandfonline.com |
| C-ipso (Aromatic C1') | ~147 | Quaternary carbon attached to the thiazolidinone ring. tandfonline.com |
| Aromatic CH (meta to NO₂) | ~128 | Aromatic carbons ortho to the thiazolidinone ring. tandfonline.com |
| Aromatic CH (ortho to NO₂) | ~124 | Aromatic carbons meta to the thiazolidinone ring. tandfonline.com |
| CH (C2) | ~63 | Methine carbon flanked by S and N atoms. tandfonline.com |
Data extrapolated from N-substituted analogs. The exact chemical shifts for the parent compound may vary.
Thiazolidin-4-one derivatives can exhibit dynamic behavior in solution due to tautomerism. researchgate.net Two primary tautomeric forms, in addition to the amide (keto) form, are possible for this compound: the enol form and the imidic acid form.
Keto-Enol Tautomerism: This involves the migration of a proton from the C5 methylene group to the C4 carbonyl oxygen, creating a carbon-carbon double bond within the ring and a hydroxyl group.
Amide-Imidic Acid Tautomerism: This involves the migration of the N3 proton to the C4 carbonyl oxygen, resulting in an exocyclic imidic acid double bond (C=N).
2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods to study these equilibria. nih.gov These experiments can establish correlations between protons and carbons, helping to identify the specific atoms involved in the tautomeric exchange. For instance, HMBC can show long-range correlations that would differ between the tautomers, confirming the dominant form in a given solvent. Conformational analysis can also be performed using 2D-NOESY experiments. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
The most prominent peaks include the stretching vibration of the carbonyl group (C=O) of the lactam ring, the N-H stretch, and the strong symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| N-H | 3260 - 3070 | Medium | Amide N-H Stretch nih.gov |
| C-H (Aromatic) | 3100 - 3000 | Medium-Weak | sp² C-H Stretch libretexts.org |
| C=O | 1740 - 1690 | Strong | Amide I band (Carbonyl Stretch) nih.govrdd.edu.iq |
| C=C (Aromatic) | 1600 - 1585 | Medium | Aromatic Ring Stretch libretexts.org |
| NO₂ | 1580 - 1520 | Strong | Asymmetric Stretch nih.gov |
| C=C (Aromatic) | 1500 - 1400 | Medium | Aromatic Ring Stretch libretexts.org |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula for this compound is C₉H₈N₂O₃S, giving it a theoretical molecular weight of approximately 224.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 224. The fragmentation of the molecule is likely to proceed through several characteristic pathways:
Alpha-cleavage: Cleavage of the bonds adjacent to the heteroatoms (S and N) in the thiazolidinone ring.
Ring Cleavage: Fragmentation of the thiazolidinone ring itself, potentially leading to the loss of fragments such as CO, CH₂CO, or SH.
Loss of Nitro Group: Fragmentation of the nitrophenyl moiety, including the loss of NO₂ (46 Da) or NO (30 Da).
Formation of Aromatic Cations: The formation of a stable p-nitrophenyl cation or related fragments is a probable pathway.
Analysis of related compounds shows that cleavage of the heterocyclic ring is a common fragmentation mode. sapub.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the exact title compound is not available in the cited literature, the structure of the closely related analog, 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one, offers significant insights into the expected solid-state conformation. nih.gov
In this analog, the thiazolidinone ring is essentially planar. nih.gov The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, the amide N-H group acts as a hydrogen bond donor, forming N—H⋯O interactions with the carbonyl oxygen of an adjacent molecule. nih.gov This hydrogen bonding connects the molecules into a two-dimensional polymeric network. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, which significantly influence its crystal packing and physical properties. The dihedral angle between the thiazolidinone ring and the phenyl ring is substantial, indicating a non-coplanar arrangement. nih.govnih.gov
Table 4: Crystallographic Data for the Analogous Compound 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₇N₃O₃S |
| Molecular Weight | 237.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.3036 (5) |
| b (Å) | 16.4409 (10) |
| c (Å) | 8.2455 (5) |
| β (°) | 102.1321 (9) |
| Volume (ų) | 967.99 (11) |
Source: Data from a closely related analog compound. nih.gov
Crystal System and Space Group Analysis
No published single-crystal X-ray diffraction data is available for this compound. Therefore, its crystal system, space group, and unit cell parameters remain undetermined.
For context, related compounds such as 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one have been reported to crystallize in the monoclinic system. However, the substitution at the imino position and the different isomer of the nitrophenyl group prevent a direct comparison.
Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)
Without crystallographic data, a definitive analysis of the intermolecular interactions governing the solid-state structure of this compound is not possible. It can be hypothesized that potential interactions could include:
Hydrogen Bonding: The N-H proton of the thiazolidinone ring could act as a hydrogen bond donor to the oxygen atoms of the nitro group or the carbonyl group of an adjacent molecule.
π–π Stacking: The electron-deficient nitrophenyl ring could engage in π–π stacking interactions.
However, the specific nature and geometry of these interactions remain speculative without experimental determination.
Conformational Analysis of the Thiazolidinone Ring
The conformation of the five-membered thiazolidinone ring in this compound has not been experimentally determined. In various derivatives, this ring can adopt different conformations, such as an envelope pucker (with the sulfur atom often being the flap atom) or an essentially planar geometry. The specific conformation is influenced by the steric and electronic nature of the substituents at positions 2, 3, and 5, as well as the forces involved in crystal packing.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For derivatives of 1,3-thiazolidin-4-one, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G(d,p)), are routinely employed to predict a wide array of molecular properties. These calculations are fundamental to understanding the molecule's intrinsic characteristics in the gaseous phase, which provides a baseline for its behavior in more complex environments.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 2-(4-Nitrophenyl)-1,3-thiazolidin-4-one. The process of geometry optimization seeks the lowest energy conformation on the potential energy surface.
Studies on similar structures, such as 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one, reveal that the thiazolidinone ring is essentially planar. nih.gov For this related compound, the maximum root-mean-square (r.m.s.) deviation from planarity was found to be minimal, on the order of 0.0144 Å. nih.gov The geometry is further defined by the relative orientations of its constituent rings. In the crystal structure of the 2-nitro isomer, the thiazolidinone moiety is significantly twisted with respect to the phenyl ring, with a dihedral angle of 78.42°. nih.gov In contrast, the nitro group itself is only slightly inclined from the plane of the phenyl ring, with a dihedral angle of 9.57°. nih.gov Conformational analysis of related thiazolidin-4-one derivatives through DFT has been used to explore different isomers (e.g., endo/exo) and identify the global minimum energy structures. eie.gr
Below is a table of selected, theoretically optimized geometric parameters for a thiazolidin-4-one scaffold, illustrating typical bond lengths and angles that would be determined through DFT calculations.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| S1–C2 | 1.839 |
| N3–C2 | 1.453 |
| C4–C5 | 1.487 |
| C2–N3–C4 | 110.9 |
| N3–C4–C5 | 110.9 |
| S1-C5-C4 | 109.1 |
| Note: The data in this table represents typical values for related thiazolidin-4-one structures as determined by computational and crystallographic studies and serves as an illustrative example. mdpi.comnih.gov |
Theoretical vibrational analysis is a key application of DFT, used to predict the infrared (IR) and Raman spectra of molecules. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes (stretching, bending, torsion) to the peaks observed in experimental spectra. nih.gov For organic compounds, DFT calculations have been shown to produce excellent vibrational frequency data, especially when computed frequencies are scaled to account for anharmonicity and basis set limitations. researchgate.net
The predicted spectra for this compound would be expected to show characteristic peaks for the C=O stretching of the thiazolidinone ring, symmetric and asymmetric stretching of the NO₂ group, C=N imine stretching, and various vibrations associated with the aromatic ring. Comparing these theoretical predictions with experimental Fourier Transform Infrared (FTIR) spectra is a standard method for structural confirmation. nih.gov
The following table provides an example of how theoretical and experimental vibrational frequencies are typically presented for similar heterocyclic compounds.
| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | ~3400 | ~3350-3450 |
| C-H Aromatic Stretch | ~3100 | ~3050-3150 |
| C=O Carbonyl Stretch | ~1700 | ~1680-1720 |
| C=N Imino Stretch | ~1650 | ~1640-1660 |
| NO₂ Asymmetric Stretch | ~1550 | ~1510-1560 |
| NO₂ Symmetric Stretch | ~1350 | ~1340-1360 |
| Note: This table contains generalized frequency ranges for the functional groups present in the title compound, based on typical values from spectroscopic databases and computational studies of related molecules. |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org For thiazolidin-4-one derivatives with electron-withdrawing groups like a nitro group, the HOMO-LUMO gap is expected to be relatively small, indicating increased reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the carbonyl and nitro groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly any N-H protons, marking them as sites for nucleophilic interaction. researchgate.net
From the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors provide a theoretical framework for understanding reactivity trends. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Soft molecules have a small hardness and are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
These parameters are invaluable for comparing the reactivity of different thiazolidin-4-one derivatives and predicting their interaction behavior. researchgate.net
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -E_HOMO | Electron-donating ability |
| Electron Affinity (A) | A ≈ -E_LUMO | Electron-accepting ability |
| Electronegativity (χ) | χ = (I + A) / 2 | Overall electron-attracting power |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | ω = χ² / 2η | Propensity to act as an electrophile |
| Note: This table defines the global reactivity descriptors and their common approximations using HOMO and LUMO energies as derived from Koopman's theorem. |
Tautomerism Studies and Energetics
Thiazolidin-4-ones containing an exocyclic nitrogen atom at the C2 position can exist in different tautomeric forms. Computational studies are essential for determining the relative stabilities of these tautomers and the energetic barriers to their interconversion.
For the class of compounds to which this compound belongs, a significant tautomeric equilibrium exists between the phenylamino (B1219803) and phenylimino forms. The phenylamino form has an endocyclic C=N double bond and an exocyclic N-H bond, while the phenylimino form features an exocyclic C=N double bond.
Theoretical studies using DFT have been conducted on a series of 2-(arylimino)thiazolidin-4-ones to evaluate this equilibrium. By calculating thermodynamic parameters such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG), researchers can predict which tautomer is more favorable. For derivatives with both electron-donating and electron-withdrawing substituents on the phenyl ring, calculations have consistently shown that the phenylimino tautomer is more stable than the phenylamino form. This preference is indicated by high equilibrium constant (Keq) values for the conversion from the amino to the imino form.
Keto/Enol Tautomerism
The structure of this compound allows for the existence of constitutional isomers known as tautomers. Specifically, it can undergo keto-enol tautomerism, an equilibrium between the predominant keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond). masterorganicchemistry.com
The keto tautomer is generally the more stable and, therefore, the more abundant form for simple ketones. masterorganicchemistry.com However, the equilibrium can be influenced by various factors, including solvent polarity and the presence of substituents that may stabilize the enol form through conjugation or intramolecular hydrogen bonding. rsc.org For this compound, the equilibrium lies significantly toward the keto form. The enol tautomer can be formed through the migration of a proton from the carbon atom at the 5th position of the thiazolidinone ring to the carbonyl oxygen atom.
Theoretical studies, often employing DFT methods, can predict the relative stabilities of these tautomers by calculating their ground-state energies. researchgate.net Such calculations are crucial for understanding the molecule's reactivity, as the less stable enol tautomer can sometimes be the more reactive species in certain chemical transformations.
Thermodynamic Parameters of Tautomerization
The tautomerization process is governed by thermodynamic principles, and the position of the equilibrium is determined by the change in Gibbs free energy (ΔG) between the keto and enol forms. This, in turn, is dependent on the changes in enthalpy (ΔH) and entropy (ΔS).
Computational methods, particularly DFT, are instrumental in estimating these thermodynamic parameters. orientjchem.org By calculating the energies of the optimized geometries of both the keto and enol tautomers, the enthalpy change for the tautomerization can be determined. Frequency calculations can then be used to obtain the entropy values, allowing for the calculation of the Gibbs free energy change at a given temperature.
While specific experimental thermodynamic data for the tautomerization of this compound is not extensively documented, theoretical calculations for similar heterocyclic systems suggest that the keto form is energetically favored. orientjchem.org The stability of the keto form is often attributed to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond in the enol form.
Table 1: Representative Theoretical Thermodynamic Parameters for Keto-Enol Tautomerization
| Parameter | Description | Representative Value (Theoretical) |
| ΔH | Enthalpy Change | Positive (Endothermic for keto to enol) |
| ΔS | Entropy Change | Typically small and can be positive or negative |
| ΔG | Gibbs Free Energy Change | Positive (Non-spontaneous for keto to enol under standard conditions) |
Note: The values in this table are representative and based on general principles of keto-enol tautomerism for similar compounds. Specific values for this compound would require dedicated computational studies.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. journaljpri.com
Thiazolidin-4-one derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netresearchgate.net Molecular docking studies on various thiazolidin-4-one derivatives have suggested potential interactions with a variety of biological targets. For instance, a closely related derivative, 3-(benzo[d] researchgate.netresearchgate.netdioxol-5-ylmethyl)-2-(4-nitrophenyl)thiazolidine-4-one, has shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting its potential as an antidiabetic agent. mdpi.comnih.gov
Other computational studies on similar thiazolidinone scaffolds have predicted binding to targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), which is implicated in angiogenesis and cancer. nih.gov The 4-nitrophenyl substituent can play a crucial role in these interactions, potentially forming hydrogen bonds or engaging in π-π stacking interactions within the active site of a target protein.
Once a potential target is identified, molecular docking can provide detailed insights into the binding mode and the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For example, in docking studies of thiazolidinone derivatives with VEGFR-2, the thiazolidinone core often occupies a hydrophobic pocket, while substituents can form key hydrogen bonds with amino acid residues in the active site. nih.gov The carbonyl oxygen of the thiazolidinone ring is a common hydrogen bond acceptor. The nitro group on the phenyl ring of this compound can also act as a hydrogen bond acceptor, further anchoring the ligand in the binding site.
Table 2: Summary of Potential Molecular Interactions from Docking Studies of Thiazolidin-4-one Derivatives
| Type of Interaction | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target Protein |
| Hydrogen Bonding | Carbonyl oxygen, Nitro group oxygen, N-H of the thiazolidinone ring | Amino acids with donor/acceptor side chains (e.g., Asp, Glu, Arg, Ser) |
| Hydrophobic Interactions | Phenyl ring, Thiazolidinone ring | Nonpolar amino acid residues (e.g., Leu, Val, Ile, Phe) |
| π-π Stacking | Phenyl ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optoelectronics and photonics. mdpi.com Organic molecules with a "push-pull" electronic structure, featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system, often exhibit significant NLO properties. researchgate.net
In this compound, the nitrophenyl group acts as a strong electron-withdrawing (acceptor) group. The thiazolidinone ring system can act as part of the conjugated bridge. This intramolecular charge transfer from the donor to the acceptor part of the molecule upon excitation by an intense light source is the origin of the NLO response.
Theoretical calculations, such as those using DFT, are essential for predicting the NLO properties of molecules. researchgate.net These calculations can determine key parameters like the static first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net Studies on similar molecules have shown that the presence and position of substituents can significantly impact the NLO properties, with para-substituted derivatives often showing enhanced effects. researchgate.net
Table 3: Key Parameters in the Evaluation of NLO Properties
| Parameter | Description | Relevance to this compound |
| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | A large ground-state dipole moment can be indicative of a significant charge asymmetry. |
| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an electric field. | Relates to the linear optical response. |
| First Hyperpolarizability (β) | A measure of the second-order NLO response, related to effects like second-harmonic generation. | The "push-pull" nature of the molecule suggests it may have a non-zero β value. |
| Second Hyperpolarizability (γ) | A measure of the third-order NLO response. | Contributes to phenomena like third-harmonic generation and two-photon absorption. |
The computational investigation of these parameters for this compound can guide the design of new organic materials with tailored NLO properties for advanced technological applications.
Biological Activity and Mechanistic Insights in Vitro Studies
Antimicrobial Activity Research
The thiazolidin-4-one nucleus, especially when substituted with a nitrophenyl group, is a recurring motif in the design of novel antimicrobial agents. nih.gov Research has demonstrated that these compounds possess a wide range of activities against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria. nih.gov
Thiazolidin-4-one derivatives have shown notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. rsc.org In one study, a series of 2,3-diaryl-thiazolidin-4-ones exhibited antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.24 mg/mL. nih.gov Another study synthesized 4-thiazolidinone (B1220212) derivatives of nitro-l-arginine methyl ester and found that a compound with a 2-nitro substitution was the most active against the tested bacterial strains. nih.gov
Compounds combining the thiazolidin-4-one ring with other heterocyclic structures, such as benzothiazole, have also been investigated. researchgate.netnih.gov For instance, a series of 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-[2-(substituted phenyl)] carboxamido-1,3-thiazolidin-4-ones were synthesized, with the 3-nitrophenyl derivative showing activity against E. coli. nih.gov Similarly, derivatives of 7-amino-4-methylcoumarin (B1665955) were explored, where 2-(4-methyl-2-oxo-2H-chromen-3-yl)-3-(4-nitrophenyl) thiazolidin-4-one was identified as a potent antibacterial agent. pensoft.net The substitution of a nitro group on the phenyl ring of some thiazole-thiazolidinone hybrids, however, resulted in no activity against S. aureus. nanobioletters.com
The antibacterial potential often surpasses that of standard antibiotics like ampicillin. rsc.orgnih.gov For example, certain 5-arylidene derivatives demonstrated significantly greater antibacterial efficacy than the parent 2-(thiazol-2-ylimino) thiazolidin-4-one, highlighting the importance of this specific substitution for enhancing antimicrobial properties. orientjchem.org
| Compound/Derivative Series | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 2,3-Diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | MIC | 0.008–0.24 mg/mL | nih.gov |
| 2-(4-Nitrophenyl)thiazolidin-4-one derivative of Nitro-L-arginine methyl ester (6j) | P. aeruginosa | MIC | Active | nih.gov |
| 2-(4-methyl-2-oxo-2H-chromen-3-yl)-3-(4-nitrophenyl) thiazolidin-4-one | Gram-positive & Gram-negative bacteria | Identified as most powerful in its series | pensoft.net | |
| 5-Arylidene derivatives of 2-(thiazol-2-ylimino) thiazolidin-4-one | Gram-positive bacteria | MIC | 0.03 to 6 µg/mL | orientjchem.org |
| 3-(3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-yl)-2-(4-nitrophenyl)thiazolidin-4-one | S. aureus | No activity | nanobioletters.com |
The antifungal potential of thiazolidin-4-one derivatives has been well-documented, with some compounds showing efficacy comparable or superior to standard antifungal drugs like ketoconazole (B1673606) and bifonazole. rsc.orgnih.gov A study evaluating newly synthesized 4-thiazolidinones found that derivatives featuring a p-nitrophenylhydrazyl group at the 5-arylidine position displayed considerable antifungal properties against species like Candida albicans and Aspergillus niger. researchgate.net
In a series derived from nitro-l-arginine methyl ester, the 2-nitro substituted compound was the most active against the tested fungal strains, showing particular selectivity for C. parapsilosis. nih.gov Similarly, among thiazole-thiazolidinone hybrids, a derivative with a nitro group was found to be a more potent antifungal agent than the standard medication fluconazole (B54011) against C. albicans. nanobioletters.com However, in another series, this same nitro-substituted compound showed no activity against C. albicans. nanobioletters.com Symmetrical bis-thiazolidin-4-ones have also demonstrated good antifungal activity, with some derivatives showing zones of inhibition against C. albicans and A. flavus comparable to ketoconazole. nih.gov
| Compound/Derivative Series | Fungal Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 5-(p-nitrophenylhydrazyl)-4-thiazolidinones | C. albicans, A. niger | Considerable antifungal properties | researchgate.net | |
| 2-(4-Nitrophenyl)thiazolidin-4-one derivative of Nitro-L-arginine methyl ester (6j) | C. parapsilosis | Most active in its series | nih.gov | |
| Hydroxy and Nitro derivatives of a thiazole-thiazolidinone hybrid | C. albicans | MIC | Hydroxy: 18.44±0.10, Nitro: 18.88±0.14 (More potent than standard) | nanobioletters.com |
| Symmetrical bis-thiazolidin-4-ones (131d) | C. albicans | Zone of Inhibition | Comparable to Ketoconazole | nih.gov |
Thiazolidin-4-one derivatives have emerged as a versatile class of compounds with significant potential in the discovery of new antitubercular drugs. nih.gov They have demonstrated potent activity against drug-sensitive, multidrug-resistant, and extensively drug-resistant strains of Mycobacterium tuberculosis. nih.gov Primary screening of some novel 4-thiazolidinone derivatives against Mycobacterium tuberculosis H37Rv has been conducted, showing their potential in this area. ut.ac.ir
The versatility of the thiazolidin-4-one scaffold allows for modifications that can lead to potent antimycobacterial agents. researchgate.net Thiazolidinone-based compounds have shown promising antitubercular properties in vitro, with some hybrids exhibiting high antimycobacterial activity with MICs in the sub-micromolar range (0.078–0.283 µM). nih.gov
The antimicrobial effects of thiazolidin-4-one derivatives are believed to stem from their ability to inhibit essential microbial enzymes. nih.gov Docking studies have suggested that the antibacterial action may involve the inhibition of MurB, an enzyme involved in peptidoglycan biosynthesis. rsc.orgnih.gov Another key target for antibacterial action is the inhibition of type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. nih.govacs.org Certain thiazolidinone derivatives have shown potent inhibitory activity against E. coli DNA gyrase and topoisomerase IV. nih.gov
For their antitubercular effects, thiazolidin-4-ones have been found to target several key enzymes in M. tuberculosis. These include InhA (enoyl-acyl carrier protein reductase), DNA gyrase, and Mycobacterium tuberculosis protein tyrosine phosphatases (MptpA and MptpB), which are all vital for the bacterium's survival and pathogenesis. nih.gov The antifungal activity is likely due to the inhibition of CYP51 (lanosterol 14-alpha-demethylase), an essential enzyme in fungal cell membrane synthesis. nih.gov Additionally, some thiazolidinedione derivatives have been identified as inhibitors of enzymes like lipoxygenase. frontiersin.org
Anticancer Activity Research
In addition to their antimicrobial properties, thiazolidin-4-one derivatives have been extensively evaluated for their potential as anticancer agents. nih.gov These compounds have been reported to exert cytotoxic effects against a variety of cancer cell lines through different mechanisms.
Derivatives of thiazolidin-4-one have demonstrated significant in vitro cytotoxicity against a broad range of human cancer cell lines. Studies have reported activity against colon (HCT-116), lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. nih.gov In one study, a synthesized series was tested against these cell lines, with one compound showing an IC50 value of 8.91 µM against HCT-116 and 11.73 µM against A549. nih.gov Another derivative exhibited potent activity, inhibiting HepG2 and MCF-7 cells with IC50 values of 6.19 µM and 5.10 µM, respectively, which was more effective than the reference drugs sorafenib (B1663141) and doxorubicin. nih.gov
Research on indanone-based thiazolyl hydrazone derivatives revealed a compound with a better cytotoxicity profile against p53 mutant colorectal cancer cell lines (HT-29, COLO 205, KM 12) than against a p53 wild-type line. nih.gov Furthermore, investigations into 5-arylidene-thiazolidinediones showed inhibitory effects on B16 murine melanoma cells, with a 4-bromo-benzylidene derivative registering an IC50 of 17.061 µM. researchgate.net Some thiazolidinone derivatives have also shown selective cytotoxicity, effectively reducing the viability of cancer cells like HepG2 and A549 while having minimal impact on normal human fibroblast (HFF-1) cells. nih.gov
| Compound/Derivative Series | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thiazolidinone derivative (25e) | Colon (HCT-116) | 8.91 | nih.gov |
| Lung (A549) | 11.73 | nih.gov | |
| Thiazolidinone derivative (16f) | Liver (HepG2) | 6.19 ± 0.50 | nih.gov |
| Breast (MCF-7) | 5.10 ± 0.40 | nih.gov | |
| Colon (HCT-116) | 8.37 ± 0.70 | nih.gov | |
| 5-(4-Br-benzylidene)-thiazolidinedione (3) | Melanoma (B16) | 17.061 | researchgate.net |
| 4-Thiazolidinone derivative (13) | Not specified | 15.18 | rsc.org |
Impact on Cell Cycle Progression and Apoptosis Induction
While direct studies on the effect of 2-(4-Nitrophenyl)-1,3-thiazolidin-4-one on cell cycle progression and apoptosis are not extensively detailed in the available literature, the broader class of thiazolidin-4-one derivatives has been a subject of significant research in oncology. These studies indicate that the thiazolidin-4-one scaffold is a promising pharmacophore for the development of anticancer agents that can modulate the cell cycle and induce programmed cell death (apoptosis).
Thiazolidinone derivatives have been reported to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. For instance, some thiazole (B1198619) derivatives have been shown to target the mitochondrial respiratory chain, leading to cell cycle arrest in colorectal cancer. mdpi.com Furthermore, various derivatives have been observed to cause G0/G1 or G2/M phase arrest in different cancer cell lines. mdpi.comresearchgate.net
In addition to inducing cell cycle arrest, many thiazolidin-4-one compounds have demonstrated the ability to trigger apoptosis in cancer cells. This is a crucial mechanism for anticancer drugs, as it leads to the controlled elimination of malignant cells. The induction of apoptosis by these compounds is often confirmed through assays that measure the activity of key executioner enzymes like caspase-3 or through the analysis of DNA fragmentation, a hallmark of apoptotic cell death. plos.orgnih.gov For example, a study on a series of 2-(3-substituted-1H-pyrazol-4-yl)-3-(3-substituted-5-sulfanyl-1,2,4-triazol-4-yl)-1,3-thiazolidin-4-ones showed a dose-dependent cytotoxic effect in human breast cancer (MCF-7) cells and induced apoptotic DNA degradation. researchgate.net
Although these findings are promising, further investigations are required to specifically elucidate the impact of this compound on cell cycle progression and its potential to induce apoptosis in various cancer cell lines.
Inhibition of Specific Kinases (e.g., Aurora-A Kinase)
The inhibition of specific kinases is a key strategy in modern cancer therapy, and the thiazolidin-4-one scaffold has been explored for its potential to target these crucial cellular enzymes. One such family of kinases that has garnered significant attention is the Aurora kinases, which play a pivotal role in the regulation of mitosis. The overexpression of Aurora kinases, particularly Aurora-A, is frequently observed in a wide range of human tumors and is often associated with poor prognosis. nih.gov Consequently, the development of Aurora-A kinase inhibitors has emerged as a promising therapeutic approach. nih.gov
Research into novel pyrazole (B372694) derivatives incorporating a thiazolidin-4-one moiety has identified compounds with potent inhibitory activity against Aurora-A kinase. nih.gov For instance, a synthesized derivative, compound P-6, exhibited significant cytotoxicity against HCT 116 and MCF-7 cancer cell lines with IC50 values of 0.37–0.44 μM and also demonstrated potent inhibition of Aurora-A kinase with an IC50 value of 0.11 ± 0.03 µM. nih.gov
While these findings highlight the potential of the thiazolidin-4-one scaffold in the design of Aurora-A kinase inhibitors, specific studies on the inhibitory activity of this compound against Aurora-A kinase or other specific kinases are not yet available. Further research is needed to determine if this particular compound shares the kinase inhibitory properties of its structural analogs.
Investigation of Antifibrotic Effects
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, leading to organ damage and failure. The transforming growth factor-beta (TGF-β) signaling pathway is a major pro-fibrotic cytokine and a key target for the development of antifibrotic therapies. nih.gov While the investigation of this compound for antifibrotic effects is an area of potential interest, there is currently no specific research available in the scientific literature detailing its activity in this regard. The exploration of this compound's ability to modulate fibrotic processes, such as its effect on the TGF-β pathway, remains a subject for future investigation.
Antioxidant Activity Evaluation
The evaluation of the antioxidant properties of this compound and its derivatives has been a subject of scientific inquiry, revealing its potential to counteract oxidative stress.
The radical scavenging ability of thiazolidin-4-one derivatives has been assessed using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals.
A study on a series of new ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid demonstrated that the nature of the substituent on the phenyl ring significantly influences the antioxidant activity. nih.gov Notably, the derivative 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester (compound 16) was identified as the most active compound in the series. nih.gov This compound exhibited a high DPPH radical scavenger activity, with an inhibition percentage (I%) of 91.63% ± 0.77, which was comparable to the standard antioxidant, ascorbic acid. nih.gov The presence of the nitro (NO2) group on the phenyl ring was found to have a significant influence on the antioxidant activity. nih.gov
Other studies on different series of thiazolidin-4-one derivatives have also reported moderate to good radical scavenging activities in both DPPH and ABTS assays. researchgate.net
The total antioxidant capacity of 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester was also evaluated and found to be similar to that of ascorbic acid, a well-known standard antioxidant. nih.gov This assessment provides a broader measure of the antioxidant potential of the compound.
The following table summarizes the antioxidant activity data for a key derivative of this compound:
| Compound | DPPH Radical Scavenging Activity (I%) | Total Antioxidant Capacity (Absorbance) | Reference |
| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | 91.63% ± 0.77 | 1.0691 ± 0.0763 | nih.gov |
| Ascorbic Acid (Standard) | Similar to test compound | Similar to test compound | nih.gov |
Antiviral Activity Research (e.g., Anti-HIV-1 Reverse Transcriptase Inhibition)
The 1,3-thiazolidin-4-one scaffold has emerged as a promising structure in the search for novel antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1). researchgate.net HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy. researchgate.net
Several studies have focused on the design and synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones as potential HIV-1 RT inhibitors. researchgate.net Structure-activity relationship (SAR) studies have indicated that the nature of the substituents at both the C-2 and N-3 positions of the thiazolidinone ring plays a critical role in their anti-HIV activity. researchgate.net
The presence of a 4-nitrophenyl group at the C-2 position of the thiazolidin-4-one ring has been investigated in the context of anti-HIV-1 activity. While direct IC50 values for this compound are not explicitly reported in the reviewed literature, studies on analogous compounds suggest the importance of the nitro substituent. For instance, the evaluation of a series of thiazolidin-4-ones revealed that the activity of the compounds is dependent on the nature and position of substituents on the benzene (B151609) ring. nih.gov Some derivatives have shown significantly lower IC50 values than the reference drug nevirapine, with some exhibiting IC50 values in the nanomolar range. nih.gov
The following table presents IC50 values for some potent thiazolidin-4-one derivatives against HIV-1 RT, illustrating the potential of this class of compounds:
| Compound | HIV-1 RT IC50 | Reference |
| Derivative 9 | 1 nM | nih.gov |
| Derivative 10 | 1 nM | nih.gov |
| Nevirapine (Reference) | 0.3 µM | nih.gov |
These findings underscore the potential of the 2-(4-nitrophenyl)thiazolidin-4-one scaffold as a basis for the development of novel and potent anti-HIV-1 agents. Further direct evaluation of this compound is warranted to determine its specific inhibitory activity against HIV-1 reverse transcriptase.
Other Emerging Biological Activities
The therapeutic potential of the this compound scaffold extends beyond its well-documented antimicrobial and anticancer properties. Emerging research has identified a range of other biological activities, highlighting its versatility as a pharmacophore. These activities, investigated through various in vitro studies, include anticonvulsant, antihistaminic, cardioprotective, and antidiabetic effects, as well as specific enzyme inhibition.
The thiazolidin-4-one nucleus is a recognized structural component in the design of novel anticonvulsant agents. biointerfaceresearch.combenthamdirect.com It is considered a cyclic analogue of thiosemicarbazides and a bioisostere of hydantoin, both of which are known anticonvulsant designs. benthamdirect.comresearchgate.net Derivatives of this compound have been synthesized and evaluated for their potential to manage seizures, primarily using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. biointerfaceresearch.comresearchgate.netnih.gov
In one study, a series of novel thiazolidine-4-one substituted thiazoles were prepared and screened for antiepileptic potency. Among these, the compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as the most active derivative in the series. biointerfaceresearch.com The anticonvulsant activity of these derivatives is often compared to standard drugs like phenytoin (B1677684) and carbamazepine. researchgate.netsphinxsai.com
Another related compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222), demonstrated high anticonvulsant activity in a pentylenetetrazole (PTZ)-induced kindling model, which simulates chronic epileptogenesis. mdpi.com The activity of Les-6222 was found to be more potent than Celecoxib but weaker than sodium valproate. mdpi.com The mechanism is thought to involve the inhibition of the cyclooxygenase (COX) pathway, suggesting anti-inflammatory effects in the brain may contribute to its anticonvulsant properties. mdpi.com
The table below summarizes the anticonvulsant screening results for a representative derivative.
| Compound | Test Model | Activity/Observation | Reference |
|---|---|---|---|
| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) | MES & scPTZ | Identified as the most active derivative in its series. | biointerfaceresearch.com |
| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) | PTZ-induced kindling | Showed high anticonvulsant activity, superior to Celecoxib. | mdpi.com |
Derivatives of 1,3-thiazolidin-4-one have been investigated for their potential as histamine (B1213489) antagonists. Research has focused on synthesizing and evaluating compounds for their ability to inhibit histamine-induced contractions in isolated guinea pig ileum, a standard in vitro model for assessing H1-antagonism. nih.govnih.gov
A study involving a series of 2-substituted phenyl-3-(N,N-dimethylaminopropyl)-1,3-thiazolidin-4-ones tested their ability to inhibit contractions induced by histamine. The compound with a 4-nitro substitution on the phenyl ring, 2-(4-Nitrophenyl)-3-(N,N-dimethylaminopropyl)-1,3-thiazolidin-4-one , was among the derivatives prepared and tested. nih.gov The results from these studies, often reported as IC50 values (the concentration causing 50% inhibition of submaximal histamine-induced contraction), indicated that several thiazolidinone derivatives possess an interesting degree of antihistaminic activity, with some showing potency comparable to the reference drug mepyramine. nih.govnih.gov The measurement of pA2 values in some studies further suggested that the mechanism of action is H1-antagonism. nih.gov
| Compound Structure | Test Model | Key Finding | Reference |
|---|---|---|---|
| 2-(4-Nitrophenyl)-3-(N,N-dimethylaminopropyl)-1,3-thiazolidin-4-one | Isolated guinea pig ileum | Evaluated for its ability to inhibit histamine-induced contractions. | nih.gov |
| General 2-phenyl-3-(N,N-dimethylaminopropyl)-1,3-thiazolidin-4-one derivatives | Isolated guinea pig ileum | Some derivatives showed activity close to the reference H1-antagonist, mepyramine. | nih.govnih.gov |
The broader class of thiazolidinediones (TZDs), which share a core heterocyclic structure with 4-thiazolidinones, has been noted for potential cardioprotective effects beyond their primary use as antidiabetic agents. nih.gov Preclinical studies suggest that TZDs may protect the heart from ischemia/reperfusion (I/R) injury and potentially reduce cardiac remodeling and heart failure. nih.gov
While direct studies on the cardioprotective properties of this compound are not extensively detailed in the available literature, the mechanisms attributed to the general TZD class are noteworthy. These mechanisms are described as multi-factorial and are not yet fully understood. nih.gov The cardioprotective activities of TZDs are believed to offer benefits beyond glycemic control for patients with type 2 diabetes. nih.gov Further investigation is required to determine if specific 4-thiazolidinone derivatives, such as the 4-nitrophenyl variant, share these cardioprotective actions.
Thiazolidinediones (TZDs), such as rosiglitazone (B1679542) and pioglitazone, are a well-established class of oral antidiabetic drugs that act as insulin (B600854) sensitizers. nih.govresearchgate.net They are known to be agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.gov The activation of PPAR-γ regulates glucose homeostasis and influences cellular differentiation and inflammatory responses. researchgate.net
Given this precedent, various derivatives of the 4-thiazolidinone scaffold are being explored for their antidiabetic potential. Research efforts aim to develop new compounds that are effective in lowering hyperglycemia but have fewer side effects than earlier generations of TZDs. researchgate.netnih.gov Studies often involve evaluating the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion, as a strategy to control blood glucose levels. nih.govmdpi.com While many thiazolidinone derivatives have been synthesized and tested in alloxan-induced diabetic rat models, specific in vitro antidiabetic data for this compound is an area of ongoing investigation. nih.govmdpi.com
The 4-thiazolidinone core is a versatile scaffold for designing inhibitors of various enzymes. One of the key targets in the context of antidiabetic research is α-glucosidase, an enzyme that plays a crucial role in breaking down carbohydrates into absorbable monosaccharides. mdpi.comnih.gov Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, a valuable therapeutic strategy for managing type 2 diabetes. nih.gov
Several studies have synthesized and evaluated thiazolidinone derivatives for their α-glucosidase inhibitory activity. In a study on novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives, many of the tested compounds exhibited potent inhibitory activity against α-glucosidase, with IC50 values significantly lower than the standard drug, acarbose. nih.gov For instance, compound 6k , which features a rhodanine group and a chloro-substituted phenyl ring, was found to be the most active, with an IC50 value of 5.44 ± 0.13 μM, compared to 817.38 ± 6.27 μM for acarbose. nih.gov
Molecular docking studies have been employed to understand the binding interactions between these inhibitors and the active site of the α-glucosidase enzyme, confirming the inhibitory potential. nih.gov
The table below presents the α-glucosidase inhibitory activity of selected thiazolidinone-related compounds.
| Compound Series | Target Enzyme | Potency (IC50) | Reference |
|---|---|---|---|
| Thiazolidine-2,4-dione / Rhodanine derivatives | α-Glucosidase | Potent inhibition (e.g., Compound 6k: 5.44 ± 0.13 μM) | nih.gov |
| Acarbose (Standard) | α-Glucosidase | 817.38 ± 6.27 μM | nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Influence of Substituents on Biological Potency and Selectivity
The therapeutic potential of the 2-(4-Nitrophenyl)-1,3-thiazolidin-4-one scaffold can be significantly modulated by introducing various substituents at different positions of the thiazolidinone ring. nih.gov The nature and position of these substituents play a pivotal role in determining the biological potency and selectivity of the compounds. nih.govmdpi.com
The electronic properties of substituents on the phenyl ring at position 2 of the thiazolidin-4-one core have a marked impact on biological activity.
Electron-Withdrawing Groups (EWGs): The presence of the electron-withdrawing nitro group (NO₂) at the para position of the phenyl ring is a key feature of the parent compound, this compound. Generally, electron-withdrawing groups at this position can enhance certain biological activities. For instance, in a series of 5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one derivatives, the presence of an electron-withdrawing group at position 4 of the benzylidene ring was found to improve antitubercular activity. ekb.eg Specifically, substitutions such as fluorine (F) at the para position of the phenyl ring have shown favorable antibacterial activity. researchgate.net However, the effect can be complex, as demonstrated in one study where a compound with two electron-withdrawing groups (NO₂ and Cl) exhibited the lowest antioxidant activity. mdpi.com
Electron-Donating Groups (EDGs): Conversely, electron-donating groups can also positively influence biological activity, depending on the target. For example, the introduction of a methoxy (B1213986) group (-OCH₃) on the phenyl ring has been shown to have a good influence on antioxidant properties. nih.gov In some cases, the substitution of a 4-methyl (CH₃) group on the phenyl ring improved antibacterial activity, whereas methoxy (OCH₃) and methylthio (SCH₃) groups decreased it. researchgate.net The presence of a hydroxyl (-OH) group, a polar electron-donating group, on the meta and para positions of the phenyl ring was found to reduce antibacterial activity. researchgate.net
The following table summarizes the influence of various substituents on the biological activity of thiazolidin-4-one derivatives.
| Substituent Group | Position | Effect on Biological Activity | Reference |
| Nitro (NO₂) | 4-phenyl | Generally enhances activity, but can decrease antioxidant activity when combined with other EWGs. mdpi.comekb.eg | |
| Chloro (Cl) | 4-phenyl | Can enhance anti-inflammatory and analgesic activity. mdpi.com | |
| Fluoro (F) | 4-phenyl | Favorable for antibacterial activity. researchgate.net | |
| Methoxy (OCH₃) | 2-phenyl | Good influence on antioxidant properties. nih.gov | |
| Methyl (CH₃) | 4-phenyl | Improved antibacterial activity in some studies. researchgate.net | |
| Hydroxyl (OH) | 3- and 4-phenyl | Reduced antibacterial activity. researchgate.net |
The position of a substituent on the aromatic rings of the this compound scaffold is a critical determinant of its biological activity. Shifting a substituent from one position to another can lead to significant changes in potency and selectivity.
For instance, in a study of thiazolidine-4-ones based on a 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one scaffold, the position of a methoxy group on the phenyl ring at position 2 had a profound effect on antioxidant activity. A 2-OCH₃ substituent resulted in the most active compound, being about eight times more active than the unsubstituted analogue. nih.gov A 3-OCH₃ substituent also conferred good activity, while the positional influence was also noted with other groups like nitro (NO₂), where a 3-NO₂ substitution was more effective than a 2-NO₂ substitution in certain antioxidant assays. nih.gov
Similarly, for halogen substituents, the position matters. A 2,6-dichloro substitution on the phenyl ring at position 2 was found to be important for anti-HIV activity. orientjchem.org The relative activity of para-substituted halogens on the phenyl ring for antibacterial activity was found to follow the order: 4-F > 4-H > 4-Cl > 4-Br. researchgate.net
The table below illustrates the impact of substituent position on the biological activity of thiazolidin-4-one derivatives.
| Substituent | Position on Phenyl Ring | Observed Activity | Reference |
| Methoxy (OCH₃) | 2-position | Most active antioxidant in the series. nih.gov | |
| Methoxy (OCH₃) | 3-position | Good antioxidant activity. nih.gov | |
| Nitro (NO₂) | 3-position | More active antioxidant than 2-NO₂. nih.gov | |
| Chloro (Cl) | 2,6-positions | Important for anti-HIV activity. orientjchem.org | |
| Fluoro (F) | 4-position | Most favorable antibacterial activity among halogens. researchgate.net |
The three-dimensional arrangement of atoms, or stereochemistry, can significantly influence the biological activity of this compound derivatives. The thiazolidinone ring can possess chiral centers, particularly at positions 2 and 5, leading to the existence of different stereoisomers (enantiomers and diastereomers). These isomers can exhibit different pharmacological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors.
QSAR studies on thiazolidinone derivatives for anti-HIV activity have highlighted the importance of the molecule's flexibility, which is related to its stereochemistry. orientjchem.org The out-of-plane potential energy, a descriptor associated with molecular flexibility, was found to be a significant factor in rationalizing the activity. orientjchem.org For some 2-aryl-3-aryl/arylaminothiazolidin-4-one derivatives, the stereochemical configuration is crucial for their cytotoxic activity. mdpi.com
Pharmacophore Identification and Molecular Feature Mapping
Pharmacophore modeling is a crucial step in understanding the SAR of a series of compounds and in designing new, more potent molecules. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a biological response.
For thiazolidin-4-one derivatives, the core heterocyclic ring system is considered an important pharmacophore and a privileged scaffold in medicinal chemistry. nih.govmdpi.com Modifications at positions 2, 3, and 5 of this ring are key to modulating the biological activity. nih.govnih.gov
Pharmacophore models for various biological activities of thiazolidin-4-ones have been developed. For instance, in the context of anti-HIV activity, QSAR studies have helped in designing a thiazolidin-4-one pharmacophore. ijper.org Molecular modeling studies have shown that the thiazolidin-4-one ring can form hydrogen bonds with active site residues of target enzymes. nih.gov For example, in the inhibition of carbonic anhydrase IX, the sulfonamide pharmacophore of certain thiazolidin-4-one derivatives was shown to interact with key amino acid residues in the active site. nih.gov
Computational Approaches to SAR/QSAR
Computational methods are powerful tools for elucidating the SAR and QSAR of this compound and its analogues. These approaches can predict the biological activity of novel compounds and provide insights into their mechanism of action at a molecular level.
Various computational techniques are employed, including the calculation of molecular descriptors (e.g., physicochemical, topological, and electronic properties) and the development of mathematical models that correlate these descriptors with biological activity. ijper.org These models can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR). ijper.org
Multivariate analysis methods are statistical techniques used to analyze data with multiple variables. In the context of QSAR, these methods are employed to build models that correlate multiple molecular descriptors with the biological activity of a series of compounds.
One of the primary multivariate techniques used is Multiple Linear Regression (MLR). MLR is used to develop a linear equation that relates a set of independent variables (molecular descriptors) to a dependent variable (biological activity). ijper.org For thiazolidinone derivatives, QSAR studies have successfully used MLR to develop models for anti-HIV activity, identifying key descriptors that influence potency. ijper.org
Other multivariate methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are also utilized in QSAR studies to handle large datasets of molecular descriptors and to build robust predictive models. These computational approaches provide a quantitative basis for understanding the structure-activity relationships of this compound derivatives, guiding the rational design of new therapeutic agents. ijper.org
Theoretical Frameworks for Optimizing Activity
The optimization of the biological activity of this compound and its derivatives has been significantly guided by various theoretical and computational frameworks. These approaches, primarily centered around Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, provide valuable insights into the structural requirements for enhanced biological efficacy. By correlating molecular structures with their biological activities, these models serve as a predictive tool for designing novel, more potent analogues.
A variety of QSAR models have been developed for the broader class of thiazolidin-4-ones, which offer a foundational understanding applicable to the 2-(4-nitrophenyl) substituted series. These models often employ a range of molecular descriptors to quantify the physicochemical properties of the compounds and relate them to their biological functions.
2D-QSAR studies have been instrumental in identifying key molecular properties that govern the activity of thiazolidin-4-one derivatives. For instance, in the development of antimicrobial agents, QSAR models have indicated that the biological activity is influenced by a combination of electronic, lipophilic, and topological parameters. Key descriptors identified in these models include:
Dipole moment (µ): Reflects the polarity of the molecule, which can influence its interaction with biological targets and its solubility.
Energy of the Highest Occupied Molecular Orbital (HOMO): An electronic parameter that relates to the electron-donating ability of the molecule.
Log P: A measure of the compound's lipophilicity, which is crucial for its ability to cross cell membranes.
Valence third-order molecular connectivity index (): A topological descriptor that encodes information about the size, shape, and branching of the molecule.
These 2D-QSAR models provide a quantitative basis for modifying the chemical structure to enhance antimicrobial potency.
3D-QSAR methodologies , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed, three-dimensional perspective on the structure-activity relationship. These techniques are particularly useful for understanding the steric and electrostatic interactions between the ligand and its target receptor.
For a series of 2-imino-thiazolidin-4-one derivatives acting as S1P1 receptor agonists, CoMFA and CoMSIA models have been successfully developed. nih.gov The statistical validation of these models, with high cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²), underscores their predictive power. nih.gov
The key findings from these 3D-QSAR studies highlight the importance of:
Steric Fields: The size and shape of substituents at various positions on the thiazolidin-4-one core can significantly impact activity. Contour maps generated from these models can pinpoint regions where bulky or smaller groups are favored.
Electrostatic Fields: The distribution of charge within the molecule is critical for its interaction with the receptor. Electropositive or electronegative substituents can be strategically placed to enhance binding affinity.
Hydrophobic Fields: The hydrophobicity of different molecular regions influences how the compound partitions into the binding pocket.
Hydrogen Bond Donor/Acceptor Fields: The presence of hydrogen bond donors and acceptors can lead to specific and strong interactions with the target, thereby increasing activity.
While a specific 3D-QSAR study solely focused on this compound is not extensively reported in the reviewed literature, the principles derived from studies on analogous series are highly relevant. For instance, the presence of the electron-withdrawing nitro group on the phenyl ring at the C2 position is expected to significantly influence the electrostatic and electronic properties of the molecule, a factor that would be prominently featured in any QSAR model.
Molecular docking studies complement QSAR analyses by providing a visual and energetic representation of how these molecules bind to their biological targets. For thiazolidin-4-one derivatives, docking studies have been employed to elucidate the binding modes within the active sites of various enzymes and receptors. These studies can reveal crucial hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. For example, in the context of anticancer activity, docking studies have helped to identify key amino acid residues that interact with thiazolidin-4-one inhibitors, providing a structural basis for designing more effective compounds.
One notable study highlighted the potent α-glucosidase inhibitory activity of a closely related compound, 3-(benzo[d] nih.govnih.govdioxol-5-ylmethyl)-2-(4-nitrophenyl)thiazolidine-4-one. This finding suggests that the 2-(4-nitrophenyl) scaffold is a promising starting point for designing potent enzyme inhibitors. Theoretical studies on such compounds would likely focus on optimizing the interactions of the nitrophenyl group and the substituent at the N3 position within the enzyme's active site.
Interactive Data Table: QSAR Model Parameters for Thiazolidin-4-one Derivatives
| Model Type | Key Descriptors | Correlation Coefficient (r²) | Cross-validated (q²) | Biological Activity | Reference |
| 2D-QSAR | µ, HOMO, Log P, ³χv | Not Specified | Not Specified | Antimicrobial | researchgate.net |
| 3D-QSAR (CoMFA) | Steric, Electrostatic | 0.973 | 0.751 | S1P1 Receptor Agonist | nih.gov |
| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor | 0.923 | 0.739 | S1P1 Receptor Agonist | nih.gov |
| 2D-QSAR | Genetic Algorithm Selected | 0.843 | 0.787 | EGFR Kinase Inhibitor | nih.gov |
| 3D-QSAR (CoMFA) | Steric, Electrostatic | 0.862 | 0.644 | EGFR Kinase Inhibitor | nih.gov |
| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor | 0.851 | 0.740 | EGFR Kinase Inhibitor | nih.gov |
Future Research Directions and Potential Academic Applications
Development of Novel Thiazolidin-4-one Derivatives with Enhanced Biological Profiles
Future research will likely focus on the rational design and synthesis of new derivatives. By modifying the substituents at the N-3 and C-5 positions of the thiazolidinone ring, researchers aim to enhance the potency and selectivity of these compounds for specific biological targets. nih.gov Creating hybrid molecules that combine the thiazolidin-4-one core with other known pharmacophores is a promising strategy to develop agents with dual or multi-target activities, potentially overcoming drug resistance. nih.gov
Advanced Computational Modeling for Mechanism Elucidation and Drug Design
Advanced computational tools are becoming indispensable in drug discovery. Molecular docking and molecular dynamics simulations can be used to predict how thiazolidin-4-one derivatives interact with biological targets such as enzymes and receptors. nih.govmedmedchem.com These in silico methods help in understanding the structure-activity relationships (SAR), elucidating mechanisms of action, and designing new molecules with improved pharmacokinetic and pharmacodynamic profiles. nih.govmedmedchem.com
Exploration of New Synthetic Methodologies and Catalytic Systems
The development of more efficient, cost-effective, and environmentally friendly synthetic methods remains a key objective. nih.gov Research into novel catalytic systems, green chemistry protocols (such as using water as a solvent or employing microwave irradiation), and facile one-pot procedures will continue to be an active area of investigation for the synthesis of thiazolidin-4-ones. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
